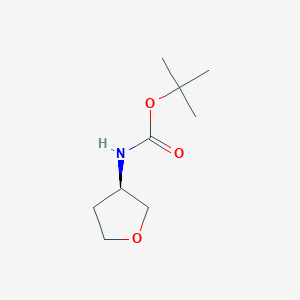
8-Methoxyisoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyisoquinoline-1-carbonitrile: is a chemical compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a carbonitrile group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-1-carbonitrile typically involves the reaction of 8-chloroisoquinoline with sodium methoxide. This method is favored due to its simplicity and high yield. The reaction proceeds as follows:
Starting Material: 8-chloroisoquinoline.
Reagent: Sodium methoxide.
Industrial Production Methods: For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes the use of larger reaction vessels, continuous flow reactors, and efficient purification techniques to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: 8-Methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
8-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurological pathways.
Pathways Involved: The compound can modulate signaling pathways related to cognitive function and neuronal activity.
類似化合物との比較
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
8-Chloroisoquinoline: Used as a precursor in the synthesis of 8-Methoxyisoquinoline-1-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carbonitrile groups make it a versatile intermediate for various synthetic applications .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
8-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-13-9(7-12)11(8)10/h2-6H,1H3 |
InChIキー |
IZTDVQJRPBJQJH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=NC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


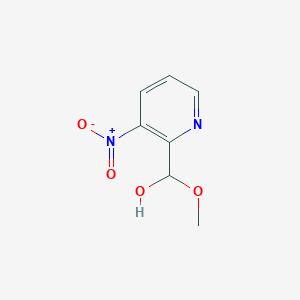



![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)

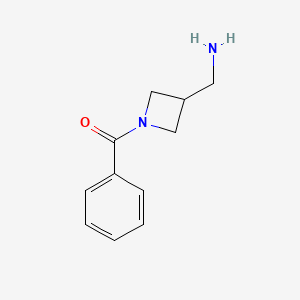
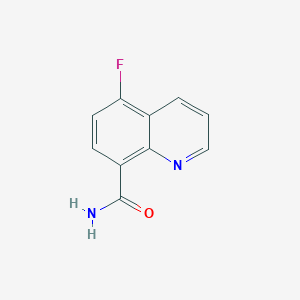

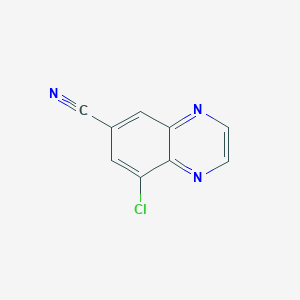
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
